

Physical properties of Ethyl 2-(4-hydroxyphenoxy)propanoate (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 2-(4-hydroxyphenoxy)propanoate</i>
Cat. No.:	B1587018

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Ethyl 2-(4-hydroxyphenoxy)propanoate**

Authored by a Senior Application Scientist

This guide provides a detailed examination of the critical physical properties of **Ethyl 2-(4-hydroxyphenoxy)propanoate**, with a specific focus on its melting and boiling points.

Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals in ensuring proper handling, storage, and application of this compound in experimental and manufacturing settings.

Overview of Ethyl 2-(4-hydroxyphenoxy)propanoate

Ethyl 2-(4-hydroxyphenoxy)propanoate is a chemical intermediate whose utility spans various research and development sectors. Its precise physical properties are crucial for predicting its behavior under different laboratory and process conditions, from reaction kinetics to formulation stability. This document synthesizes available data and provides robust methodologies for empirical verification.

Summary of Physical Properties: Melting and Boiling Points

The physical state of **Ethyl 2-(4-hydroxyphenoxy)propanoate** at ambient temperature can be ambiguous, with some sources describing it as a colorless to yellowish liquid and others providing a distinct melting point.[1][2] This suggests that its melting point is near room temperature. The boiling point is highly dependent on the ambient pressure, a critical consideration for purification via distillation.

Physical Property	Reported Value	Pressure
Melting Point	36-37 °C[1][3]	N/A
30 °C[4]	N/A	
Boiling Point	327.4 °C[3][5][6][7]	760 mmHg (Atmospheric)
165-167 °C[4]	0.32 Torr (Vacuum)	

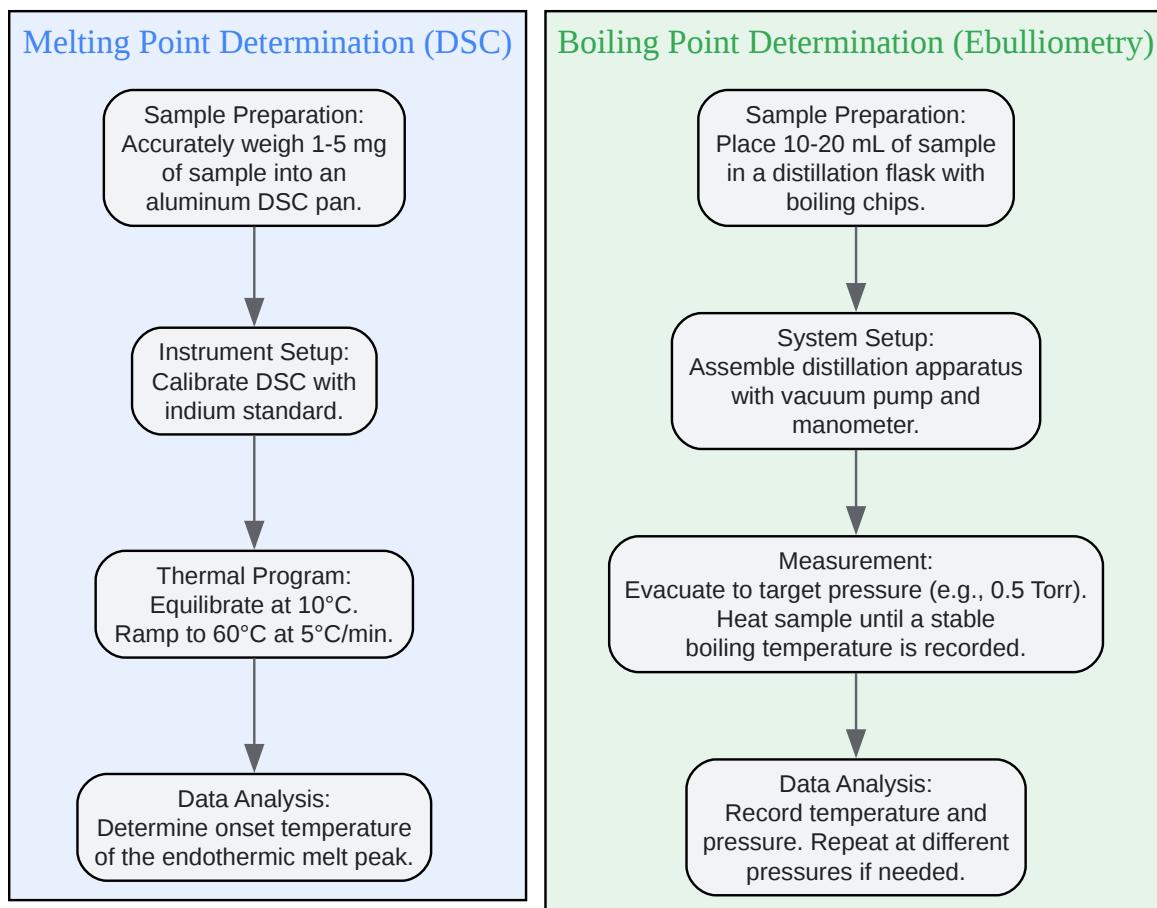
Analysis of Thermal Characteristics

Melting Point Considerations

The reported melting point values in the range of 30-37 °C indicate that **Ethyl 2-(4-hydroxyphenoxy)propanoate** exists as a solid in cooler laboratory environments but will transition to a liquid on a warm day or upon slight heating.[1][3][4] The variation in reported values may be attributed to differences in sample purity or the analytical technique employed. For a substance with a melting point close to ambient temperatures, it is crucial to use a precise and controlled method like Differential Scanning Calorimetry (DSC) for an accurate determination.

Boiling Point and Pressure Dependency

The significant variance in reported boiling points is a direct consequence of the pressure under which the measurement was taken. A boiling point of 327.4 °C is reported at standard atmospheric pressure (760 mmHg).[3][5][6][7] However, for many organic compounds, heating to such high temperatures can risk thermal decomposition. Therefore, purification is often performed under reduced pressure (vacuum). The reported boiling point of 165-167 °C at 0.32


Torr demonstrates this principle.^[4] This highlights the necessity of documenting the pressure when reporting a boiling point.

Experimental Protocols for Property Determination

To ensure trustworthy and reproducible data, standardized methodologies must be employed. The following protocols are designed to be self-validating systems for determining the melting and boiling points of **Ethyl 2-(4-hydroxyphenoxy)propanoate**.

Workflow for Physical Property Analysis

The logical flow for determining these key physical parameters involves sample preparation, instrument calibration, analysis, and data interpretation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining melting and boiling points.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method for melting point analysis due to its high precision, small sample requirement, and ability to detect thermal transitions accurately. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the measurement.
- **Sample Preparation:** Accurately weigh 2-5 mg of **Ethyl 2-(4-hydroxyphenoxy)propanoate** into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
- **Reference Pan:** Prepare an identical, empty, and sealed aluminum pan to serve as the reference.
- **Thermal Program:**
 - Place both the sample and reference pans into the DSC cell.
 - Equilibrate the system at 10 °C.
 - Ramp the temperature from 10 °C to 60 °C at a controlled rate of 5 °C/min under a nitrogen purge (50 mL/min).
- **Data Analysis:**
 - Record the heat flow as a function of temperature.
 - The melting event will appear as an endothermic peak.
 - The melting point is determined as the onset temperature of this peak, which represents the beginning of the melting transition.

Protocol 2: Boiling Point Determination under Reduced Pressure

Rationale: Determining the boiling point under vacuum is essential to prevent thermal degradation and to obtain data relevant for vacuum distillation purification. An ebulliometer or a standard distillation apparatus connected to a vacuum source and a manometer is required.

Methodology:

- **Apparatus Setup:**
 - Place 15-20 mL of **Ethyl 2-(4-hydroxyphenoxy)propanoate** into a round-bottom flask equipped with a magnetic stir bar or boiling chips to ensure smooth boiling.
 - Assemble a short-path distillation apparatus.
 - Insert a calibrated thermometer or temperature probe so that the bulb is positioned just below the side arm leading to the condenser, ensuring it measures the vapor temperature accurately.
- **Pressure Control:**
 - Connect the apparatus to a vacuum pump via a cold trap.
 - Incorporate a digital manometer between the distillation apparatus and the pump to accurately measure the system pressure.
- **Measurement Procedure:**
 - Begin stirring the sample.
 - Carefully evacuate the system to the desired pressure (e.g., 0.5 Torr).
 - Gently heat the flask using a heating mantle.
 - Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

- Record the temperature when it becomes stable for at least one minute. This stable temperature is the boiling point at the measured pressure.
- Data Reporting: Report the boiling point with the corresponding pressure (e.g., 166.5 °C at 0.32 Torr).

Conclusion

The physical properties of **Ethyl 2-(4-hydroxyphenoxy)propanoate**, specifically its melting point of approximately 30-37 °C and its pressure-dependent boiling point, are critical parameters for its effective use in scientific applications. The ambiguity of its physical state at room temperature necessitates precise measurement, and its high boiling point at atmospheric pressure strongly indicates that purification or distillation should be conducted under vacuum to maintain chemical integrity. The protocols detailed in this guide provide a robust framework for researchers to empirically verify these properties with high confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | lookchem [lookchem.com]
- 4. 65343-67-1 CAS MSDS (ethyl 2-(4-hydroxyphenoxy)propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ethyl (2R)-2-(4-hydroxyphenoxy)propanoate CAS# 71301-98-9 [gmall.chemnet.com]
- 6. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of Ethyl 2-(4-hydroxyphenoxy)propanoate (melting point, boiling point)]. BenchChem, [2026]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1587018#physical-properties-of-ethyl-2-4-hydroxyphenoxy-propanoate-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com